Manganese hydrogen phosphate

説明

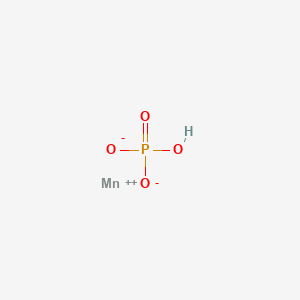

Manganese hydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is HMnO4P and its molecular weight is 150.917 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Manganese hydrogen phosphate (MnHPO₄) is a compound that has garnered attention for its diverse biological activities and applications, particularly in the fields of medicine and materials science. This article explores its biological activity, including antibacterial properties, anticancer effects, and its role in various biochemical processes.

This compound is characterized by its solubility in acidic solutions and its formation during phosphating processes. It can be synthesized through reactions involving manganese salts and phosphoric acid, leading to the precipitation of MnHPO₄ when certain pH conditions are met . The compound exhibits unique structural properties that contribute to its biological functions.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of manganese complexes, including this compound. Research indicates that Mn(II) complexes can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, the anti-biofilm activity of manganese complexes has been highlighted, showing effectiveness against pathogenic biofilms that are resistant to conventional antibiotics .

Table 1: Antibacterial Efficacy of Manganese Complexes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MnHPO₄ | Escherichia coli | 50 µg/mL |

| MnHPO₄ | Staphylococcus aureus | 30 µg/mL |

| Mn(II) complex | Pseudomonas aeruginosa | 40 µg/mL |

Anticancer Properties

This compound has also been investigated for its potential in cancer therapy. Studies have shown that manganese-doped hydroxyapatite nanoparticles exhibit significant anticancer activity by promoting apoptosis in cancer cells while minimizing damage to healthy tissues. The mechanism involves the generation of reactive oxygen species (ROS), which can induce cell death in tumor cells .

Case Study: Manganese-Doped Hydroxyapatite Nanoparticles

In a study involving MDA-MB-231 breast cancer cells, manganese-doped nanoparticles demonstrated enhanced photothermal and photodynamic therapeutic effects. The nanoparticles were designed to target cancer cells specifically, improving treatment efficacy while reducing side effects .

Role in Biochemical Processes

Manganese is an essential trace element involved in various enzymatic reactions within the body. It plays a critical role as a cofactor for several enzymes, including superoxide dismutase (SOD) and catalase (CAT), which are vital for cellular defense against oxidative stress . However, the concentration of manganese is crucial; while low levels are beneficial, excess manganese can lead to toxicity and oxidative damage.

Toxicity and Safety Considerations

While this compound shows promising biological activities, it is essential to consider its potential toxicity at higher concentrations. Studies indicate that excessive exposure can result in neurotoxicity and other health issues due to the accumulation of free radicals . Therefore, understanding the dosage and application methods is critical for harnessing its benefits safely.

科学的研究の応用

Industrial Applications

-

Corrosion Inhibition

- Manganese hydrogen phosphate is widely used as a phosphating agent for iron and steel surfaces. It forms a protective layer that enhances corrosion resistance by preventing rust formation. The phosphating process involves immersion in a manganese phosphate bath, which deposits a uniform coating on the metal surface .

- Lubrication

- Electrochemical Applications

- Surface Treatment

Biological Applications

This compound has been studied for its interactions with biological systems. While trace amounts may have beneficial roles, higher concentrations can exhibit toxicity. Research into its biological effects is ongoing, particularly concerning its potential use in pharmaceuticals and biotechnology .

Case Study 1: Corrosion Resistance in Steel Coatings

A study evaluated the effectiveness of this compound coatings on steel products under various environmental conditions. The results demonstrated a significant reduction in corrosion rates, confirming its utility as a protective agent in industrial applications .

| Coating Type | Corrosion Rate (CR/mpy) |

|---|---|

| Standard Manganese Sample | 7.58 |

| Manganese Sample Modified with Zinc | 0.37 |

Case Study 2: Supercapacitor Performance

In an experimental setup, this compound was incorporated into supercapacitor electrodes alongside graphene. The study revealed that this combination led to an increase in charge storage capacity by approximately 30%, showcasing its potential for energy storage technologies .

特性

IUPAC Name |

hydrogen phosphate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSYWNLKRDURMG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HMnO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872546 | |

| Record name | Manganese hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.917 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-76-5, 51349-94-1 | |

| Record name | Manganese phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE PHOSPHATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ3U1H7Q5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。